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Compound of Interest

Compound Name: 1,1,1-Tris(hydroxymethyl)ethane

Cat. No.: B165348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1-
Tris(hydroxymethyl)ethane (TME), a versatile building block in various chemical syntheses.

This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic features of TME, supported by detailed experimental protocols and data

presented in a clear, tabular format for easy reference and comparison.

Introduction
1,1,1-Tris(hydroxymethyl)ethane, also known as Metriol, is a triol containing three primary

hydroxyl groups. Its unique structural characteristics make it a valuable component in the

synthesis of polymers, resins, and as a ligand in coordination chemistry. Accurate

spectroscopic characterization is crucial for its identification, purity assessment, and for

monitoring its reactions in various applications. This guide focuses on its ¹H NMR, ¹³C NMR,

and IR spectroscopic profiles.

Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and IR

spectroscopic analyses of 1,1,1-Tris(hydroxymethyl)ethane.

¹H NMR Spectroscopy
Table 1: ¹H NMR Chemical Shift Data for 1,1,1-Tris(hydroxymethyl)ethane
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ ~0.8-1.0 Singlet 3H

-CH₂OH ~3.4-3.6 Singlet 6H

-OH Variable Broad Singlet 3H

Note: The chemical shift of the hydroxyl (-OH) protons is highly dependent on the solvent,

concentration, and temperature.

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data for 1,1,1-Tris(hydroxymethyl)ethane

Carbon Atom Chemical Shift (δ, ppm)

-CH₃ ~15-20

-C(CH₂OH)₃ ~40-45

-CH₂OH ~65-70

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1,1,1-Tris(hydroxymethyl)ethane

Functional Group Absorption Range (cm⁻¹) Intensity

O-H Stretch (Alcohol) 3200-3600 Strong, Broad

C-H Stretch (Alkyl) 2850-3000 Medium-Strong

C-O Stretch (Primary Alcohol) 1000-1075 Strong

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1,1,1-Tris(hydroxymethyl)ethane (typically 5-25 mg) is

dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-

d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for

observing the exchangeable hydroxyl protons.

¹H NMR Acquisition:

The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized by shimming.

A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum.

The spectral width, acquisition time, and number of scans are adjusted to obtain a spectrum

with a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).

Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise

ratio, resulting in singlet peaks for each unique carbon atom.

A sufficient number of scans are acquired to obtain a good quality spectrum due to the low

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Solid Sample):

KBr Pellet Method: A small amount of 1,1,1-Tris(hydroxymethyl)ethane is finely ground

with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.
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Thin Film Method: The compound is dissolved in a volatile solvent. A drop of the solution is

placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a

thin film of the sample.

IR Spectrum Acquisition:

A background spectrum of the empty sample compartment (or the KBr pellet holder) is

recorded.

The prepared sample is placed in the sample holder of the FT-IR spectrometer.

The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Visualization of Spectroscopic-Structural
Correlations
The following diagram illustrates the logical relationship between the structural components of

1,1,1-Tris(hydroxymethyl)ethane and their expected spectroscopic signatures.
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Spectroscopic-Structural Correlation for 1,1,1-Tris(hydroxymethyl)ethane

Molecular Structure

Spectroscopic Signatures

NMR Spectroscopy IR Spectroscopy

CH3C(CH2OH)3

Methyl Group (-CH3)

 contains

Methylene Groups (-CH2-)
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¹H NMR: ~0.8-1.0 ppm (s, 3H)¹³C NMR: ~15-20 ppm ¹H NMR: ~3.4-3.6 ppm (s, 6H)¹³C NMR: ~65-70 ppm IR: 2850-3000 cm⁻¹ (Medium-Strong) IR: 1000-1075 cm⁻¹ (Strong)¹H NMR: Variable (br s, 3H) IR: 3200-3600 cm⁻¹ (Strong, Broad)¹³C NMR: ~40-45 ppm
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Caption: Structural fragments of 1,1,1-Tris(hydroxymethyl)ethane and their corresponding

NMR and IR signals.

To cite this document: BenchChem. [Spectroscopic Profile of 1,1,1-
Tris(hydroxymethyl)ethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b165348#spectroscopic-data-nmr-ir-of-1-1-1-tris-
hydroxymethyl-ethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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